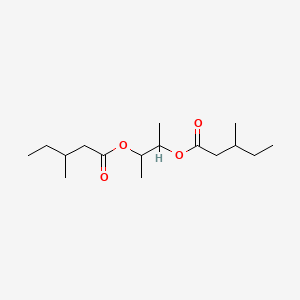

2,3-Butanediol bis(3-methylpentanoate)

描述

属性

CAS 编号 |

84006-19-9 |

|---|---|

分子式 |

C16H30O4 |

分子量 |

286.41 g/mol |

IUPAC 名称 |

3-(3-methylpentanoyloxy)butan-2-yl 3-methylpentanoate |

InChI |

InChI=1S/C16H30O4/c1-7-11(3)9-15(17)19-13(5)14(6)20-16(18)10-12(4)8-2/h11-14H,7-10H2,1-6H3 |

InChI 键 |

GWNMIQRGDYKMPM-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)CC(=O)OC(C)C(C)OC(=O)CC(C)CC |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Butanediol Bis 3 Methylpentanoate and Its Precursors

Chemo-Catalytic Pathways for 2,3-Butanediol (B46004) Core Synthesis

Chemical synthesis routes to 2,3-Butanediol often involve the hydrogenation or hydration of C4 feedstocks.

Catalytic hydrogenation is a prominent method for producing 2,3-Butanediol from various precursors. One common approach is the hydrogenation of acetoin (B143602) (3-hydroxy-2-butanone), which is an intermediate in many fermentation pathways. This can be achieved using various heterogeneous catalysts. For instance, copper-based catalysts, such as Cu/ZSM-5, have been shown to be effective in the hydrodeoxygenation of 2,3-butanediol to butenes, a reaction that proceeds through acetoin as an intermediate. k-state.educore.ac.uk The hydrogenation of acetoin to 2,3-butanediol is a key step in this process. acs.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the selectivity and yield of 2,3-Butanediol.

Another route involves the catalytic transfer hydrogenation of glucose to sorbitol, where 2,3-butanediol can be used as a hydrogen donor in the presence of Raney Ni catalysts, highlighting its role in hydrogenation processes. researchgate.net The direct hydrogenation of biomass-derived sugars can also lead to the formation of glycols, including 2,3-Butanediol, although this often results in a mixture of products.

| Catalyst System | Precursor | Product | Key Findings |

| Cu/ZSM-5 | 2,3-Butanediol | Butenes | Acetoin is a key intermediate, demonstrating the hydrogenation of the ketone. k-state.educore.ac.uk |

| Copper-supported alumina (B75360) (Cu-Al₂O₃) | 2,3-Butanediol | Acetoin | Selectivity towards acetoin reached 96% at 170 °C, indicating the reversibility of the hydrogenation. acs.org |

| MoO₃/SiO₂ | 2,3-Butanediol | 2-Butene | Deoxydehydration reaction proceeds without an external reductant. oup.com |

This table summarizes various chemo-catalytic routes involving hydrogenation and related reactions for 2,3-Butanediol and its derivatives.

Dehydration and subsequent rehydration of butene derivatives is another pathway for 2,3-Butanediol synthesis. The petrochemical route often involves the catalytic hydrolysis of butene oxide at high temperatures (160–220 °C) and pressures (50 bar). mdpi.com This method, however, is energy-intensive and can lead to difficulties in controlling stereoselectivity. mdpi.com

The dehydration of 2,3-Butanediol itself is a well-studied process that can yield valuable chemicals like 1,3-butadiene (B125203) and methyl ethyl ketone (MEK). organic-chemistry.org This reaction is typically catalyzed by acidic materials such as metal oxides. For example, scandium oxide (Sc₂O₃) has shown high selectivity in the dehydration of 2,3-Butanediol to 3-buten-2-ol, an intermediate in the production of 1,3-butadiene. researchgate.net Zirconium dioxide (ZrO₂) has also been investigated for the dehydration of 2,3-butanediol, preferentially forming 3-buten-2-ol. researchgate.net While these are dehydration reactions, the reverse reaction, the hydration of the corresponding unsaturated alcohols or epoxides, represents a potential synthetic route to 2,3-Butanediol.

| Catalyst | Reactant | Main Product(s) | Reference |

| Scandium oxide (Sc₂O₃) | 2,3-Butanediol | 3-Buten-2-ol, 1,3-Butadiene | researchgate.net |

| Zirconium dioxide (ZrO₂) | 2,3-Butanediol | 3-Buten-2-ol | researchgate.net |

| Calcium-Zirconium-Tin composite oxides | 1,4-Butanediol | 3-Buten-1-ol | mdpi.com |

This table provides examples of catalysts used in the dehydration of butanediols, a reaction that can be reversed for synthesis.

Biocatalytic and Fermentative Production of 2,3-Butanediol Precursor

Biotechnological production of 2,3-Butanediol through fermentation is an attractive alternative to chemical synthesis, offering the potential for stereospecific production from renewable feedstocks.

A variety of microorganisms are known to naturally produce 2,3-Butanediol, including species of Klebsiella, Enterobacter, Bacillus, and Serratia. nih.gov To enhance production efficiency and yield, metabolic engineering techniques are widely employed to modify these native producers or to introduce the 2,3-Butanediol pathway into robust industrial hosts like Escherichia coli and Saccharomyces cerevisiae.

Metabolic pathway manipulation aims to redirect carbon flux towards 2,3-Butanediol by overexpressing key enzymes in the pathway and deleting genes responsible for the formation of competing byproducts.

In Klebsiella pneumoniae, a proficient natural producer, genetic modifications have focused on reducing byproduct formation. For example, deleting the genes for lactate (B86563) dehydrogenase (ldhA) and pyruvate (B1213749) formate-lyase (pflB) significantly increases the yield of 2,3-Butanediol. nih.govnih.gov A rationally engineered K. pneumoniae strain with deletions of wabG, ldhA, and pflB achieved a 2,3-Butanediol yield of 0.461 g/g of glucose, which is 92.2% of the theoretical maximum. nih.govnih.gov Further strategies in K. pneumoniae involve knocking out genes like ack (acetate kinase) and ldh to increase carbon flux towards the 2,3-Butanediol pathway. mdpi.com

Bacillus subtilis, a non-pathogenic organism, has also been engineered for high-level 2,3-Butanediol production. Strategies include deleting genes involved in byproduct formation such as acetate (B1210297) (pta) and lactate (ldh), as well as the acetoin degradation pathway (acoA). nih.gov Introducing the meso-2,3-Butanediol (B1221857) dehydrogenase gene (budC) from K. pneumoniae and overexpressing the native acetolactate synthase and decarboxylase genes (alsSD) in a quadruple mutant of B. subtilis led to the efficient production of meso-2,3-Butanediol. nih.gov Further increasing the availability of the cofactor NADH by overexpressing a soluble transhydrogenase (udhA) resulted in a production of 103.7 g/L of meso-2,3-Butanediol with a yield of 0.487 g/g of glucose. nih.gov

| Organism | Genetic Modification | Titer (g/L) | Yield (g/g substrate) | Reference |

| Klebsiella pneumoniae | ΔwabG ΔldhA ΔpflB | - | 0.461 | nih.govnih.gov |

| Klebsiella pneumoniae | Overexpression of budC in a ΔldhAΔpflB strain | 142.5 | 0.42 | osti.gov |

| Bacillus subtilis | ΔacoAΔbdhAΔptaΔldh + budC (from K. pneumoniae) + overexpression of alsSD and udhA | 103.7 | 0.487 | nih.gov |

| Bacillus subtilis CS13 | Optimized fed-batch fermentation | 132.4 | 0.45 | nih.gov |

| Bacillus subtilis BS2 | Overexpression of 2,3-butanediol dehydrogenase | 96.5 | - | mdpi.com |

This interactive data table showcases the impact of metabolic engineering on 2,3-Butanediol production in various bacterial strains.

The stereochemistry of the final 2,3-Butanediol product is determined by the stereospecificity of the butanediol (B1596017) dehydrogenase (BDH) enzyme. Different microorganisms produce different stereoisomers ((2R,3R)-, (2S,3S)-, or meso-2,3-Butanediol). Enzyme engineering, particularly site-directed mutagenesis, is a powerful tool to alter the stereoselectivity of BDH. youtube.com

For instance, the BDH from Rhodococcus erythropolis WZ010 has been shown to exhibit absolute stereospecificity in the reduction of diacetyl to (2R,3R)-2,3-Butanediol via (R)-acetoin. nih.gov In Pseudomonas putida KT2440, three different stereospecific dehydrogenases have been identified that are involved in the catabolism of the three stereoisomers of 2,3-Butanediol. nih.gov By characterizing and selectively expressing these enzymes in a host organism, it is possible to control the production of a specific stereoisomer.

Engineering efforts have also focused on altering the cofactor specificity of BDH. For example, changing the cofactor preference from NADH to NADPH can help to rebalance (B12800153) the cellular redox state and improve product yields.

| Enzyme | Organism Source | Engineering Strategy | Outcome | Reference |

| Butanediol Dehydrogenase (BDH) | Rhodococcus erythropolis WZ010 | Overexpression | Production of optically pure (R)-chiral alcohols. nih.gov | |

| Stereospecific Dehydrogenases | Pseudomonas putida KT2440 | Identification and characterization | Elucidation of catabolic pathways for all three 2,3-BDO stereoisomers. nih.gov |

This table highlights examples of enzyme engineering to control the stereochemistry of 2,3-Butanediol production.

Sustainable Feedstock Utilization in Biorefining

The microbial production of 2,3-butanediol, the key precursor, is a cornerstone of its sustainable synthesis. Biorefining processes leverage a variety of renewable and waste feedstocks, moving away from traditional petroleum-based chemical production. nih.govyoutube.com The primary categories of these sustainable feedstocks include lignocellulosic biomass, food industry waste, and algal biomass.

Lignocellulosic Biomass: This abundant and non-food competing resource, comprised of cellulose, hemicellulose, and lignin, is a significant feedstock for 2,3-BDO production. nih.gov Materials such as corn stover, sugarcane bagasse, and oil palm empty fruit bunches (EFB) are commonly utilized. youtube.comgoogle.commasterorganicchemistry.com The process typically involves a pretreatment step to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars like glucose and xylose. nih.gov For instance, using a sulfite-pretreated oil palm EFB whole slurry, Klebsiella pneumoniae strain PM2 has produced 75.03 g/L of 2,3-BDO. google.com Similarly, metabolically engineered Enterobacter aerogenes has shown improved titer, yield, and productivity when fermenting sugarcane bagasse hydrolysate. rsc.org

Food Waste: A variety of food wastes represent a low-cost and readily available carbon source for fermentation. rsc.orgosti.gov Examples include post-consumer food waste from dining halls, bread waste, and carrot discards. rsc.orgosti.govnih.gov These materials are rich in carbohydrates, proteins, and other essential nutrients for microbial growth. rsc.orgosti.gov Studies have demonstrated the potential of using Bacillus licheniformis to produce 2,3-BDO from food waste, with one study achieving a titer of 36.7 g/L and a yield of 0.47 g/g from bakery waste. nih.gov Another study using non-sterilized food waste from a campus dining hall reported a maximum titer of 12.12 g/L. rsc.org

Algal Biomass: Marine algae are also a promising, non-food-competing feedstock. Engineered Escherichia coli has been successfully used to produce 2,3-butanediol and its precursor acetoin from algal hydrolysate, achieving a titer of approximately 19 g/L. researchgate.net

Table 1: Production of 2,3-Butanediol from Various Sustainable Feedstocks

| Feedstock | Microorganism | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Oil Palm Empty Fruit Bunches | Klebsiella pneumoniae PM2 | 75.03 | 0.434 | 0.78 | google.com |

| Sugarcane Bagasse | Engineered Enterobacter aerogenes | - | - | - | rsc.org |

| Corncob Residue | Enterobacter cloacae UV4 | 43.16 | 0.424 | 0.553 | researchgate.net |

| Oat Hull Hydrolysate | Enterobacter cloacae SG1 | 37.59 | - | - | youtube.com |

| Spruce Bark Hydrolysate | Enterobacter cloacae SG1 | 26.74 | - | - | youtube.com |

| Bakery Food Waste | Bacillus licheniformis YNP5-TSU | 36.7 | 0.47 | 0.99 | nih.gov |

| Campus Dining Hall Food Waste | Bacillus licheniformis YNP5-TSU | 12.12 | 0.33 | - | rsc.org |

| Carrot Discard | Paenibacillus polymyxa DSM 365 | 18.8 | 0.43 | - | nih.gov |

| Algal Hydrolysate | Engineered Escherichia coli | ~19 | 0.43 | - | researchgate.net |

Optimization of Fermentation Parameters and Bioreactor Design

Maximizing the titer, yield, and productivity of 2,3-BDO fermentation requires careful optimization of process parameters and bioreactor configuration. Key factors influencing microbial performance include pH, temperature, aeration rate, and the composition of the culture medium.

Fermentation Parameters: The optimal pH and temperature are highly dependent on the specific microbial strain used. For example, Bacillus licheniformis 24 demonstrated optimal 2,3-BDO production at a temperature of 37.8°C and a pH of 6.23. Similarly, for Klebsiella pneumoniae PM2, the optimal conditions were found to be 30°C and pH 7. google.com Oxygen supply is another critical parameter, as it influences the metabolic pathway and the ratio of 2,3-BDO to by-products. For instance, increasing agitation speed from 300 rpm to 400 rpm in fed-batch fermentations of Klebsiella oxytoca M1 increased the 2,3-BDO titer from 109.6 g/L to 118.5 g/L. The composition of the fermentation medium, particularly the sources of carbon and nitrogen, also plays a crucial role. Studies have optimized the concentrations of components like yeast extract, tryptone, and various salts to enhance production.

Bioreactor Design and Operation: Fed-batch fermentation is a widely adopted strategy to achieve high concentrations of 2,3-BDO by overcoming substrate inhibition and catabolite repression. This technique involves the controlled feeding of nutrients during the fermentation process. Using this method, a concentration of 144.7 g/L of 2,3-BDO was achieved with Bacillus licheniformis DSM 8785. Another advanced approach is the use of immobilized cell systems, where microbial cells are entrapped or adsorbed onto a solid support. This can lead to higher cell densities, enhanced stability, and simplified product separation. For example, Bacillus polymyxa cells immobilized in calcium alginate have been used for 2,3-BDO production from whey permeate.

Table 2: Optimized Fermentation Conditions for Enhanced 2,3-Butanediol Production

| Microorganism | Fermentation Strategy | Optimized Parameters | 2,3-BDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |

| Bacillus licheniformis 24 | Fed-batch | Temp: 37.8°C, pH: 6.23, Aeration: 3.68 vvm | 138.8 | 1.16 | 0.478 | |

| Bacillus licheniformis DSM 8785 | Fed-batch | - | 144.7 | 1.14 | - | |

| Enterobacter aerogenes SUMI014 | Fed-batch with acetate addition | - | 126.10 | 2.10 | 0.38 | |

| Klebsiella oxytoca M1 | Fed-batch | Agitation: 400 rpm | 118.5 | 1.22 | 0.40 | |

| Recombinant K. oxytoca M1 | Fed-batch | Agitation: 400 rpm | 142.5 | 1.47 | - | |

| Saccharomyces cerevisiae L7 | Fed-batch | Intermittent feeding of glucose and acetic acid | 21.83 | - | 0.15 |

Esterification Strategies for 2,3-Butanediol bis(3-methylpentanoate)

The final step in the synthesis of the target compound is the esterification of 2,3-butanediol with two equivalents of 3-methylpentanoic acid. This can be achieved through either chemical or enzymatic methods.

Chemical Esterification Protocols

Chemical esterification, particularly the Fischer esterification, provides a direct route to synthesize 2,3-Butanediol bis(3-methylpentanoate). This method typically involves reacting the diol with the carboxylic acid in the presence of an acid catalyst. rsc.org While specific literature for the reaction with 3-methylpentanoic acid is scarce, studies on the esterification of 2,3-BDO with other carboxylic acids, such as acetic acid, serve as a valuable model. google.commasterorganicchemistry.com

The reaction proceeds in two steps: the formation of the monoester followed by the formation of the diester. Common catalysts for this reaction include strong mineral acids like sulfuric acid or heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 36). google.commasterorganicchemistry.com The use of a heterogeneous catalyst is advantageous as it simplifies catalyst separation and recycling. google.commasterorganicchemistry.com Reaction conditions can be optimized, including temperature (ranging from 50 to 110°C) and the molar ratio of reactants, to maximize the yield of the desired diester. masterorganicchemistry.com A Chinese patent describes a general method for preparing 2,3-butanediol esters by reacting 2,3-butanediol with C1-C4 carboxylic acids in a fixed-bed reactor using catalysts like heteropolyacids or solid super-strong acids at temperatures of 60-120°C and pressures of 0.5-2 MPa. This methodology is applicable to the synthesis of 2,3-Butanediol bis(3-methylpentanoate).

Enzymatic Esterification for Stereoselective Synthesis

Enzymatic esterification offers a milder and more selective alternative to chemical methods, which is particularly important for the synthesis of specific stereoisomers of the target compound. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze the stereoselective acylation of alcohols.

In this process, a lipase (B570770) can selectively acylate one of the enantiomers of a racemic mixture of 2,3-butanediol, allowing for the separation of the resulting ester from the unreacted alcohol. This kinetic resolution can produce enantiomerically enriched esters. For example, lipase-catalyzed esterification of racemic 2,3-bis[3,4-(methylenedioxy)benzyl]-1,4-butanediol with vinyl acetate has been used to isolate a highly enantiomerically rich diol. This principle can be applied to the reaction between a specific stereoisomer of 2,3-butanediol (e.g., (2R,3R)-2,3-butanediol) and 3-methylpentanoic acid to synthesize a stereochemically pure version of 2,3-Butanediol bis(3-methylpentanoate). The choice of lipase is critical, as different lipases can exhibit different enantioselectivities.

Stereochemical Control in Synthesis

2,3-Butanediol exists as three stereoisomers: two enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and a meso compound, (2R,3S)-2,3-butanediol. Controlling the stereochemistry of the final product, 2,3-Butanediol bis(3-methylpentanoate), requires careful selection of the starting 2,3-BDO isomer. This necessitates effective methods for separating the isomers of the precursor.

Chiral Resolution Techniques for 2,3-Butanediol Isomers

The separation of 2,3-butanediol stereoisomers is a critical step for obtaining enantiomerically pure precursors for stereoselective synthesis. Several techniques can be employed for this purpose.

Enzymatic Resolution: As mentioned in the context of enzymatic esterification, lipases can be used for the kinetic resolution of racemic 2,3-butanediol. By selectively esterifying one enantiomer, a separable mixture of an ester and an unreacted alcohol is produced, both of which are enantiomerically enriched. Additionally, specific dehydrogenases can be used to differentiate between the isomers. For instance, (R,R)-2,3-butanediol can be produced with high enantiomeric purity in engineered E. coli expressing stereospecific secondary alcohol dehydrogenases.

Diastereomeric Salt Formation: This classical resolution method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For a diol like 2,3-butanediol, it would first need to be derivatized to a di-acid or another suitable functional group that can form salts with a chiral base (e.g., (R)-1-phenylethylamine). After separation of the diastereomeric salts, the pure enantiomer of the derivatized 2,3-butanediol can be recovered.

Other separation techniques that have been explored for 2,3-butanediol from fermentation broths, which can be adapted for isomer separation, include solvent extraction, pervaporation, and adsorption.

Stereoselective Esterification Pathways

The creation of a single, desired stereoisomer of 2,3-Butanediol bis(3-methylpentanoate) hinges on highly selective esterification strategies. These can be broadly categorized into two main approaches: the kinetic resolution of a racemic mixture of one of the precursors during the esterification process, or the direct esterification using enantiopure starting materials. Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for achieving high stereoselectivity in such transformations.

Enzymatic Kinetic Resolution of Racemic 2,3-Butanediol

One effective strategy to obtain an enantiopure form of the diester is through the enzymatic kinetic resolution of racemic 2,3-butanediol. In this approach, a lipase selectively catalyzes the esterification of one enantiomer of the diol at a much faster rate than the other. By using a suitable acyl donor, such as a vinyl ester of 3-methylpentanoic acid, one can obtain an enantioenriched monoester and the unreacted, enantioenriched diol.

For instance, lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia are well-documented for their ability to resolve racemic diols with high enantioselectivity. jocpr.comnih.gov The reaction would proceed in a stepwise manner, first forming a monoester, and upon further reaction, the diester. The stereoselectivity of the lipase dictates which enantiomer of 2,3-butanediol is preferentially acylated.

A hypothetical kinetic resolution of racemic 2,3-butanediol with vinyl 3-methylpentanoate (B1260497) catalyzed by CALB is presented in Table 1. The data is analogous to resolutions of similar diols reported in the literature.

Table 1: Hypothetical Kinetic Resolution of Racemic 2,3-Butanediol with Vinyl 3-methylpentanoate using Candida antarctica Lipase B (CALB)

| Entry | Substrate (Diol) | Acyl Donor | Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Monoester (%) | Enantiomeric Excess of Unreacted Diol (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | (±)-2,3-Butanediol | Vinyl 3-methylpentanoate | CALB | Toluene | 24 | ~50 | >95 ((R,R)-monoester) | >98 ((S,S)-diol) |

This table is illustrative and based on typical results for lipase-catalyzed resolution of diols.

The resulting enantioenriched monoester can then be separated from the unreacted diol. A second esterification of the monoester, or the unreacted diol after separation, would lead to the desired stereoisomer of 2,3-Butanediol bis(3-methylpentanoate).

Diastereoselective Esterification with Enantiopure Precursors

An alternative and more direct pathway involves the esterification of an enantiopure isomer of 2,3-butanediol with an enantiopure isomer of 3-methylpentanoic acid. For example, the reaction of (2R,3R)-2,3-butanediol with two equivalents of (S)-3-methylpentanoic acid would theoretically yield (2R,3R)-Butanediol bis((S)-3-methylpentanoate).

This reaction can be carried out using traditional acid-catalyzed esterification methods, such as the Fischer-Speier esterification. However, the challenge in this approach lies in the potential for diastereoselectivity, where the reaction of the chiral diol with the chiral acid may favor the formation of one diastereomer over the other, especially in the formation of the monoester intermediate.

Recent advancements in biocatalysis have shown that lipases can be engineered to exhibit high stereoselectivity for both the alcohol and the acid component in an esterification reaction. nih.gov By selecting an appropriate wild-type or engineered lipase, it is possible to control the formation of the desired diastereomeric ester with high selectivity. The enzyme's active site can create a chiral environment that preferentially binds and orients the specific enantiomers of both the diol and the carboxylic acid for efficient catalysis.

Table 2 presents a hypothetical diastereoselective esterification, highlighting the potential for enzymatic control over the reaction between chiral precursors.

Table 2: Hypothetical Diastereoselective Enzymatic Esterification of Chiral 2,3-Butanediol and Chiral 3-Methylpentanoic Acid

| Entry | Diol Isomer | Acid Isomer | Enzyme | Solvent | Diastereomeric Excess of Diester (%) |

|---|---|---|---|---|---|

| 1 | (2R,3R)-2,3-Butanediol | (S)-3-Methylpentanoic Acid | Engineered CALB | Diisopropyl ether | >95 |

This table is illustrative and based on the principles of stereodivergent enzyme engineering.

The synthesis of enantiopure precursors is a prerequisite for this pathway. (2R,3R)- and (2S,3S)-2,3-butanediol can be produced through microbial fermentation or by resolution of the racemic mixture. Similarly, enantiopure (R)- or (S)-3-methylpentanoic acid can be synthesized via asymmetric hydrogenation or other stereoselective methods.

Advanced Characterization and Analytical Techniques in Research of 2,3 Butanediol Bis 3 Methylpentanoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of "2,3-Butanediol bis(3-methylpentanoate)".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of "2,3-Butanediol bis(3-methylpentanoate)". Both ¹H and ¹³C NMR would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts would be indicative of the electronic environment of the protons. For instance, the protons on the carbons attached to the ester oxygen atoms would be shifted downfield compared to the other aliphatic protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The carbonyl carbons of the ester groups would appear at a characteristic downfield chemical shift.

Hypothetical NMR Data for 2,3-Butanediol (B46004) bis(3-methylpentanoate)

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~173 |

| CH-O (Butanediol backbone) | ~4.9-5.1 | ~70-72 |

| CH₃ (Butanediol backbone) | ~1.2-1.3 | ~15-17 |

| CH₂ (Pentanoate) | ~2.2-2.3 | ~35-37 |

| CH (Pentanoate) | ~1.9-2.0 | ~33-35 |

| CH₂ (Pentanoate) | ~1.4-1.5 | ~28-30 |

| CH₃ (Pentanoate ethyl) | ~0.9 | ~11 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "2,3-Butanediol bis(3-methylpentanoate)". The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ester functional groups.

Key Vibrational Frequencies for 2,3-Butanediol bis(3-methylpentanoate)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1730-1750 |

| C-O (Ester) | Stretch | 1150-1250 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating "2,3-Butanediol bis(3-methylpentanoate)" from reaction mixtures or natural extracts, assessing its purity, and quantifying its amount.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like esters. In the context of "2,3-Butanediol bis(3-methylpentanoate)", GC would be used to separate the compound from any impurities, while the mass spectrometer would aid in its identification based on its mass-to-charge ratio and fragmentation pattern. The purity of the compound can be determined by the relative area of its peak in the gas chromatogram. The retention time in GC is a characteristic property that depends on the compound's volatility and interaction with the stationary phase of the column.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. Since 2,3-Butanediol exists as three stereoisomers ((2R,3R), (2S,3S), and meso), the resulting "2,3-Butanediol bis(3-methylpentanoate)" can also exist as different stereoisomers. HPLC, particularly with a chiral stationary phase, would be the method of choice for separating these isomers. Quantification can be achieved using a suitable detector, such as a refractive index detector (RID) or a UV detector if the compound possesses a chromophore. A validated HPLC method would demonstrate good linearity, accuracy, and precision for the quantification of each isomer.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of "2,3-Butanediol bis(3-methylpentanoate)". When coupled with an ionization technique like electrospray ionization (ESI) or electron ionization (EI), the mass spectrometer can generate a molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure. For "2,3-Butanediol bis(3-methylpentanoate)", characteristic fragments would likely include the loss of the 3-methylpentanoate (B1260497) side chains and fragments corresponding to the butanediol (B1596017) backbone.

Hypothetical Mass Spectrometry Data for 2,3-Butanediol bis(3-methylpentanoate) (C₁₆H₃₀O₄)

| Ion | Hypothetical m/z | Description |

|---|---|---|

| [M+H]⁺ | 287.2166 | Molecular ion (protonated) |

| [M+Na]⁺ | 309.1985 | Sodium adduct |

| [M-C₆H₁₁O]⁺ | 187.1328 | Loss of a 3-methylpentanoyl group |

Chiral Analysis for Enantiomeric Excess Determination

The stereochemistry of 2,3-Butanediol bis(3-methylpentanoate) is a critical aspect of its identity and potential applications, as different stereoisomers can exhibit distinct biological activities and sensory properties. The molecule possesses two chiral centers in the 2,3-butanediol moiety and potentially two more in the 3-methylpentanoate groups, leading to a complex mixture of diastereomers and enantiomers. The determination of the enantiomeric excess (e.e.), which quantifies the purity of a chiral substance, is therefore a crucial analytical challenge. Chiral gas chromatography (GC) has emerged as the most powerful and widely used technique for the separation and quantification of the stereoisomers of volatile compounds, including esters like 2,3-Butanediol bis(3-methylpentanoate). chromatographyonline.comresearchgate.net

The principle of chiral GC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction results in different retention times for the enantiomers, allowing for their separation and individual quantification. gcms.cz For the analysis of chiral esters and related flavor and fragrance compounds, derivatized cyclodextrins have proven to be the most effective and versatile CSPs. chromatographyonline.comoup.com

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. By derivatizing the hydroxyl groups on the cyclodextrin (B1172386) rim, their enantioselective properties can be finely tuned. The separation mechanism is based on the formation of transient inclusion complexes between the analyte and the cyclodextrin, as well as surface interactions. researchgate.net The size of the cyclodextrin ring (α, β, or γ) and the nature of the derivatizing groups significantly influence the chiral recognition capabilities of the stationary phase. chromatographyonline.com

In the context of 2,3-Butanediol bis(3-methylpentanoate), a successful chiral GC method would need to resolve the various stereoisomers present in a sample. This is a complex task due to the multiple chiral centers. The separation of the diastereomers of 2,3-butanediol itself has been successfully achieved using chiral capillary GC columns. researchgate.net For instance, the analysis of 2,3-butanediol in food and beverage products often employs these techniques to determine the isomeric ratios. mst.edumst.edu

Illustrative Research Findings for Structurally Similar Compounds:

To illustrate the potential of chiral GC for the analysis of chiral esters, the following table summarizes the separation of ethyl-2-methylbutyrate, a structurally related chiral ester, on a cyclodextrin-based chiral stationary phase.

Table 1: Chiral GC Separation of Ethyl-2-methylbutyrate Enantiomers

| Parameter | Value |

|---|---|

| Analyte | Ethyl-2-methylbutyrate |

| Column | Rt-βDEXse™ (30 m x 0.25 mm ID, 0.25 µm) |

| Oven Program | 40°C (hold 1 min) to 200°C at 2°C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Elution Order | (S)-(+)-enantiomer before (R)-(-)-enantiomer |

This data is illustrative and based on the analysis of a similar compound to demonstrate the principles of chiral GC separation.

The determination of the enantiomeric excess is calculated from the peak areas of the separated enantiomers in the chromatogram. The formula for e.e. is:

e.e. (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

The coupling of chiral GC with mass spectrometry (GC-MS) provides an even more powerful analytical tool, as it allows for the positive identification of the separated stereoisomers based on their mass spectra. mdpi.com This is particularly valuable when analyzing complex matrices where co-elution with other compounds might occur.

Theoretical and Computational Chemistry Studies on 2,3 Butanediol Bis 3 Methylpentanoate

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, stability, and electronic properties of molecules like 2,3-Butanediol (B46004) bis(3-methylpentanoate). While direct studies on this specific diester are scarce, extensive research on its parent diol, 2,3-butanediol, provides a foundational understanding.

Upon esterification with 3-methylpentanoic acid to form 2,3-Butanediol bis(3-methylpentanoate), these conformational preferences are altered. The bulky 3-methylpentanoyl groups introduce significant steric hindrance, which will dictate the rotational barriers around the newly formed ester linkages (O-C=O). DFT calculations can predict these new conformational landscapes. The preferred geometries will likely seek to minimize steric clash between the two ester groups and between the methyl groups on the butanediol (B1596017) backbone and the ester chains.

DFT calculations are also used to determine key electronic properties that govern reactivity. researchgate.netresearchgate.netacs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an ester, the HOMO is typically associated with the lone pairs on the oxygen atoms, indicating sites susceptible to electrophilic attack, while the LUMO is often located on the carbonyl carbon, a site for nucleophilic attack. mdpi.com The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

Table 1: Representative Data from Quantum Chemical Calculations for Ester Conformational Analysis (Note: This table is illustrative, based on typical values for similar esters, as direct data for the target compound is not available in the cited literature.)

| Conformer Attribute | Description | Predicted Value/State |

| Dihedral Angle (O-C-C-O) | The angle between the two ester groups along the butanediol backbone. | Likely to be anti or gauche to minimize steric hindrance. |

| Ester Group Conformation | The planarity of the C-O-C=O group. | Generally planar, but may twist to alleviate strain. |

| Relative Energy | The calculated energy difference between various stable conformers. | Differences of 2-5 kcal/mol are typical for such rotational isomers. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences susceptibility to reduction and nucleophilic attack. |

Molecular Dynamics Simulations of Ester Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. tandfonline.comacs.orgmdpi.comacs.org For 2,3-Butanediol bis(3-methylpentanoate), MD simulations can be employed to understand its properties in bulk liquid form or its interactions with other materials, such as polymers, where it might act as a bio-based plasticizer. tandfonline.commdpi.comresearchgate.net

In a simulation, a "box" of molecules is created, and their movements are calculated over time based on a force field that defines the potential energy of the system. acs.orgacs.org This allows for the prediction of macroscopic properties from molecular behavior. Key parameters that can be calculated include:

Solubility Parameter: This value, derived from the cohesive energy density, predicts the miscibility of the ester with other substances, such as polymers. A close match in solubility parameters between the ester and a polymer suggests good compatibility. tandfonline.comresearchgate.net

Diffusion Coefficient: MD simulations can measure how quickly the ester molecules move through a medium, which is critical for understanding processes like migration of a plasticizer out of a polymer matrix. tandfonline.commdpi.comresearchgate.net

Radial Distribution Functions (RDFs): RDFs describe how the density of surrounding atoms or molecules varies as a function of distance from a central point. This can reveal specific interactions, such as the association between the polar ester groups or the packing of the nonpolar alkyl chains. researchgate.net

Interaction Energies: The simulations can quantify the non-covalent interaction energies (van der Waals and electrostatic) between the ester and another molecule or a surface, indicating the strength of adsorption or binding. acs.org

For example, MD simulations of similar ester plasticizers have shown that their compatibility with polymers like PVC is governed by the balance of polar interactions at the ester group and nonpolar interactions of the alkyl chains. mdpi.com Simulations of phthalate (B1215562) esters on clay surfaces revealed that they adsorb with a predominantly flat orientation. acs.org Similar studies on 2,3-Butanediol bis(3-methylpentanoate) could predict its environmental fate or its performance in material applications.

Table 2: Illustrative Parameters from Molecular Dynamics Simulations for Ester Interactions (Note: This table is illustrative, based on typical parameters from MD simulations of similar plasticizers.)

| Parameter | Description | Potential Application |

| Solubility Parameter (δ) | A measure of cohesive energy, predicting miscibility. | Assessing compatibility with polymers for plasticizer applications. |

| Diffusion Coefficient (D) | Rate of movement of the ester through a medium. | Predicting migration rates in composite materials. |

| Flory-Huggins Interaction Parameter (χ) | A dimensionless quantity indicating polymer-solvent interaction. | Evaluating miscibility in polymer blends. researchgate.net |

| Binding Energy | The energy released upon association of the ester with a surface or another molecule. | Understanding surface adsorption or intermolecular aggregation. |

In Silico Modeling of Enzymatic Synthesis Pathways

The synthesis of specialty esters like 2,3-Butanediol bis(3-methylpentanoate) can be achieved with high selectivity using enzymes, particularly lipases. In silico modeling is an indispensable tool for understanding and optimizing these biocatalytic processes. europa.eufrontiersin.orgnih.gov The general workflow involves several computational steps:

Enzyme Screening and Selection: A vast database of known lipase (B570770) structures can be screened computationally to identify promising candidates. frontiersin.org Molecular docking simulations are used to predict how the substrates (2,3-butanediol and 3-methylpentanoic acid) will bind within the active site of different lipases. nih.govnih.gov The docking scores and binding poses help prioritize enzymes for experimental testing. nih.gov

Mechanism and Stereoselectivity Analysis: For a chosen lipase, more advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used. nih.gov In this hybrid approach, the reactive part of the system (the substrates and key amino acid residues in the active site) is treated with high-level quantum mechanics, while the rest of the enzyme and solvent are treated with classical molecular mechanics. nih.gov This allows for the calculation of the energy profile of the reaction, including the transition states for the formation of the tetrahedral intermediate, which is crucial in ester synthesis. nih.gov By comparing the activation energy barriers for the reaction with different stereoisomers, the enzyme's stereoselectivity can be predicted. nih.gov

Enzyme Engineering: Based on the insights from modeling, the enzyme can be rationally redesigned to improve its performance. For example, if modeling shows that a particular amino acid is causing steric hindrance with the substrate, it can be mutated to a smaller residue. In silico tools predict the effect of such mutations on the enzyme's stability and catalytic activity before any lab work is done. europa.euletifmones.com

Studies on various lipases, such as Candida antarctica lipase B (CALB), have shown that their activity and selectivity are governed by the precise architecture of the active site and substrate-binding tunnels. nih.govnih.gov

Table 3: Representative Data from In Silico Modeling for Lipase-Catalyzed Esterification (Note: This table is illustrative, based on data from computational studies of lipase-substrate interactions.)

| Modeling Technique | Parameter | Description | Significance |

| Molecular Docking | Binding Energy / Docking Score (kcal/mol) | Predicted affinity of a substrate for the enzyme's active site. | Used to screen and identify potential lipase candidates for synthesis. nih.gov |

| QM/MM | Activation Energy Barrier (kcal/mol) | The energy required to reach the reaction's transition state. | A lower barrier indicates a faster reaction rate. acs.org |

| Molecular Dynamics | Active Site Conformational Stability | Measures fluctuations in the geometry of the catalytic residues. | A stable active site is often correlated with higher enzyme activity. acs.org |

| Tunnel Analysis | Tunnel Dimensions (Å) | The size and shape of pathways leading to the active site. | Determines substrate access and product release, influencing specificity. nih.gov |

Reaction Mechanism Studies of Esterification and Decomposition

Theoretical studies can elucidate the detailed step-by-step mechanisms of chemical reactions, such as the synthesis and decomposition of 2,3-Butanediol bis(3-methylpentanoate).

Esterification: The most common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com The mechanism for the formation of the target diester is a two-step process. mdpi.com The generally accepted mechanism proceeds as follows: masterorganicchemistry.comchemguide.co.uk

Protonation: The carbonyl oxygen of 3-methylpentanoic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: A hydroxyl group of 2,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyls, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst, yielding the monoester.

Repeat: The process is repeated for the second hydroxyl group on the butanediol backbone to form the final diester, 2,3-Butanediol bis(3-methylpentanoate).

Computational chemistry can model the energy of each intermediate and transition state in this pathway, confirming the feasibility of the proposed steps. rsc.org

Decomposition: Esters can decompose at high temperatures through various pathways. One common mechanism for esters with a beta-hydrogen on the alcohol portion is pyrolysis via a six-membered cyclic transition state, known as an Ei (elimination, intramolecular) reaction. researchgate.netstackexchange.com However, for 2,3-Butanediol bis(3-methylpentanoate), this specific pathway is not the most likely. Instead, thermal decomposition would likely proceed through radical mechanisms, involving the homolytic cleavage of C-O or C-C bonds. nih.gov Computational studies on the pyrolysis of simple methyl esters have shown that decomposition leads to a complex mixture of smaller molecules, including alkenes, carboxylic acids, CO, and CO₂. researchgate.net The specific products and pathways for 2,3-Butanediol bis(3-methylpentanoate) would depend on the bond dissociation energies, which can be accurately calculated using quantum chemistry methods.

Table 4: Key Stages in the Proposed Fischer Esterification Mechanism

| Stage | Reactants | Key Intermediate | Product of Stage |

| Activation | 3-Methylpentanoic Acid + H⁺ | Protonated Carboxylic Acid | Activated Electrophile |

| First Esterification | Activated Acid + 2,3-Butanediol | Tetrahedral Intermediate 1 | 2-Hydroxy-1-methylpropyl 3-methylpentanoate (B1260497) (Monoester) + H₂O |

| Second Esterification | Monoester + Activated Acid | Tetrahedral Intermediate 2 | 2,3-Butanediol bis(3-methylpentanoate) + H₂O |

| Catalyst Regeneration | Protonated Diester | - | Final Diester + H⁺ |

Environmental Impact and Sustainability Assessments in the Production and Lifecycle of 2,3 Butanediol Bis 3 Methylpentanoate

Life Cycle Assessment (LCA) of Bio-based Production Pathways

Microbial fermentation is a promising and sustainable route for producing 2,3-BDO from various renewable feedstocks. researchgate.net Studies have shown that bio-based 2,3-BDO has a more favorable environmental profile compared to its fossil-fuel-derived counterpart. For instance, the production of bio-based 2,3-BDO can result in a 36% reduction in CO2 emissions compared to petroleum-based processes. researchgate.net

LCAs of bio-based 2,3-BDO production have identified several key hotspots that contribute significantly to its environmental impact. These include:

Pretreatment and Fermentation: The energy and chemical inputs required for the pretreatment of lignocellulosic biomass and the subsequent fermentation process are major contributors to the environmental footprint. labmanager.comjove.com

Downstream Processing: The separation and purification of 2,3-BDO from the fermentation broth, typically through distillation, is an energy-intensive step. labmanager.comnih.gov

A cradle-to-gate LCA for 2,3-BDO production from brewer's spent grain estimated a global warming potential of 7.25 kg CO2 equivalent per kg of 2,3-BDO. labmanager.comtandfonline.comnih.gov Sensitivity analyses from these studies indicate that improving the 2,3-BDO yield, reducing electricity consumption, and minimizing transportation distances are key levers for reducing the environmental impact. labmanager.comjove.com

Interactive Data Table: Key Environmental Hotspots in Bio-based 2,3-Butanediol (B46004) Production

| Production Stage | Key Contributors to Environmental Impact | Potential Mitigation Strategies |

| Feedstock | Land use change, fertilizer and pesticide use (for dedicated crops), transportation. | Utilization of waste biomass (e.g., brewer's spent grain, wood residues), local sourcing. labmanager.commdpi.com |

| Pretreatment | Consumption of chemicals (e.g., acids, alkalis), energy for heating. | Development of more efficient and less chemical-intensive pretreatment methods. labmanager.comjove.com |

| Fermentation | Energy for agitation and aeration, nutrient media components. | Optimization of fermentation parameters for higher yield and productivity. purdue.edu |

| Downstream Processing | High energy demand for distillation and purification. | Implementation of energy-efficient separation technologies like membrane filtration, process integration, and heat recovery. labmanager.comnih.gov |

| Utilities | Electricity and steam generation from fossil fuels. | Transition to renewable energy sources, implementation of pinch technology for heat integration. labmanager.comnih.gov |

Biodegradation Pathways and Mechanisms of Related Esters in Environmental Systems

Specific studies on the biodegradation of 2,3-Butanediol bis(3-methylpentanoate) are not extensively documented. However, the likely degradation pathways can be inferred from the biodegradation of other aliphatic esters and polyesters. The ester linkages in the molecule are susceptible to hydrolysis, which is a primary mechanism of degradation in biological systems. mdpi.comsci-hub.cat

The biodegradation of esters is typically initiated by microbial enzymes, particularly esterases and lipases. mdpi.comsci-hub.cat These enzymes catalyze the cleavage of the ester bond, a process known as hydrolysis. This initial step breaks down the larger ester molecule into its constituent alcohol and carboxylic acid. sci-hub.cat For 2,3-Butanediol bis(3-methylpentanoate), this would result in the formation of 2,3-Butanediol and 3-methylpentanoic acid.

The general mechanism for the microbial degradation of such esters involves:

Surface Colonization: Microorganisms such as bacteria and fungi colonize the surface of the material. sci-hub.cat

Enzyme Secretion: These microorganisms secrete extracellular enzymes (lipases and esterases) that act on the ester bonds. sci-hub.cat

Hydrolysis: The enzymes hydrolyze the ester linkages, releasing the alcohol (2,3-Butanediol) and the carboxylic acid (3-methylpentanoic acid). sci-hub.cat

Microbial Assimilation: The smaller, water-soluble degradation products are then assimilated by the microorganisms and utilized as carbon and energy sources. mdpi.com

Mineralization: Ultimately, under aerobic conditions, the compound can be mineralized to carbon dioxide and water. mdpi.com

The rate of biodegradation can be influenced by several factors, including:

Chemical Structure: The presence of branches in the molecule, such as the methyl group in 3-methylpentanoic acid, can influence the rate of degradation. Highly branched structures can sometimes hinder enzymatic action. icdst.org

Environmental Conditions: Factors such as temperature, pH, moisture, and the availability of nutrients in the environment play a significant role in microbial activity and, consequently, the rate of biodegradation. researchgate.net

Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation. nih.gov

Studies on the biodegradation of phthalate (B1215562) esters, which are widely used plasticizers, show that they are degraded by a wide range of bacteria and actinomycetes under both aerobic and anaerobic conditions. researchgate.net The primary degradation half-lives in surface waters for these esters range from less than a day to a couple of weeks. researchgate.net Aliphatic-aromatic copolyesters have also been shown to be biodegradable by thermophilic actinomycetes found in compost. researchgate.netnih.gov

Sustainable Process Design and Waste Minimization Strategies

The principles of green chemistry and sustainable engineering are central to minimizing the environmental impact of producing 2,3-Butanediol bis(3-methylpentanoate). This involves designing processes that are efficient, use renewable resources, and generate minimal waste.

Sustainable Process Design:

Use of Renewable Feedstocks: The synthesis of 2,3-Butanediol bis(3-methylpentanoate) starts with bio-based 2,3-BDO, which can be produced from renewable resources like lignocellulosic biomass and organic wastes. researchgate.netnih.gov This reduces the reliance on fossil fuels.

Green Solvents: Traditional esterification processes often use hazardous solvents. Research into greener alternatives, such as using acetonitrile (B52724) in Steglich esterification, offers a less hazardous option with comparable yields and simplified purification. jove.comnih.govjove.com

Catalyst Innovation:

Heterogeneous Catalysts: The use of solid acid catalysts, such as sulfonic resins, can replace corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid. mdpi.comabo.fi These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste. nih.gov

Enzymatic Catalysis: Lipases can be used as biocatalysts for esterification. youtube.com Enzymatic processes operate under milder conditions (lower temperature and pressure), leading to higher selectivity, reduced byproduct formation, and lower energy consumption. youtube.com

Novel Catalysts: The development of innovative catalysts, such as bimetallic oxide clusters, that use molecular oxygen as a benign oxidant represents a significant step towards more sustainable ester synthesis. labmanager.com

Process Intensification: Techniques like ultrasound-assisted synthesis can lead to shorter reaction times, milder conditions, and high yields, contributing to a more energy-efficient process. tandfonline.com

Waste Minimization Strategies:

Atom Economy: The esterification reaction itself has a high atom economy, as the main byproduct is water. Optimizing reaction conditions to maximize conversion and yield is crucial. labmanager.com

Recycling and Recovery:

Implementing processes to recycle and recover unreacted starting materials and catalysts is a key strategy. patsnap.com

Waste streams from the production of the carboxylic acid precursor can also be targeted for recovery and reuse. patsnap.com

Valorization of Byproducts: The glycerol-rich streams from biodiesel production, which can be a source for 2,3-BDO, are an excellent example of valorizing a waste stream from another industry. scilit.com

Use of Waste Oils: Utilizing waste cooking oils as a feedstock for producing the fatty acid component of esters is another effective waste minimization strategy. ijesd.orgijesd.orgresearchgate.netmdpi.com Two-stage esterification processes for waste oils can achieve high yields of esters. ijesd.orgijesd.org

Process Optimization: Optimizing reaction parameters such as temperature, molar ratio of reactants, and catalyst concentration can significantly improve yield and reduce the generation of waste. patsnap.comresearchgate.net

Interactive Data Table: Sustainable Approaches in Ester Production

| Sustainability Aspect | Traditional Approach | Greener Alternative | Benefits |

| Solvent | Chlorinated or amide solvents. jove.com | Acetonitrile, solvent-free systems. jove.comyoutube.com | Reduced toxicity and environmental impact, easier product isolation. |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄). mdpi.com | Heterogeneous solid acids, enzymes (lipases). mdpi.comyoutube.com | Reusability, reduced corrosion, milder reaction conditions, higher selectivity. |

| Energy Input | High-temperature reactions. tandfonline.com | Ultrasound-assisted synthesis, enzymatic catalysis at lower temperatures. tandfonline.comyoutube.com | Reduced energy consumption, shorter reaction times. |

| Feedstock | Virgin vegetable oils, fossil-derived acids. | Waste cooking oils, bio-based acids from fermentation. ijesd.orgijesd.org | Waste valorization, reduced competition with food sources, lower carbon footprint. |

| Waste | Difficult to recycle catalysts, solvent waste. | Recyclable catalysts, minimal solvent waste. jove.comnih.gov | Reduced disposal costs, circular economy principles. |

Potential Research Applications and Functionalization Studies of 2,3 Butanediol Bis 3 Methylpentanoate

Polymer Chemistry: Role as a Monomer or Plasticizer Component

The precursor, 2,3-butanediol (B46004), is recognized as a valuable monomer for producing various polymers. researchgate.net It serves as a building block for polyurethanes and can be used to synthesize 1,3-butadiene (B125203), a key monomer for synthetic rubber. wikipedia.org The derivatives of 2,3-BDO are noted for their applications in the production of plastics and have potential as plasticizers, which are additives used to increase the flexibility of materials. frontiersin.orgmedchemexpress.comresearchgate.net

Given this context, 2,3-Butanediol bis(3-methylpentanoate) presents two primary areas of investigation in polymer science:

As a Plasticizer: The ester functional groups and alkyl chains of 2,3-Butanediol bis(3-methylpentanoate) suggest its potential as a bio-based plasticizer. Its molecular structure could allow it to integrate into polymer matrices, disrupting intermolecular forces and increasing flexibility and durability. Research would focus on its compatibility with polymers like polyvinyl chloride (PVC) or polylactic acid (PLA) and its efficiency in modifying their mechanical properties.

As a Co-monomer: The compound could potentially be used as a co-monomer in the synthesis of novel polyesters. Through transesterification reactions, it could be incorporated into a polymer backbone, introducing the specific stereochemistry of the 2,3-butanediol unit and the branched side chains of the 3-methylpentanoate (B1260497) groups, thereby influencing the thermal and mechanical properties of the resulting polymer.

Table 1: Potential Polymer Applications of 2,3-Butanediol and Its Derivatives

| Compound/Class | Potential Role | Relevant Polymer Type | Research Focus |

|---|---|---|---|

| 2,3-Butanediol | Monomer | Polyurethanes, Polyesters | Synthesis of bio-based polymers. researchgate.netwikipedia.org |

| 2,3-Butanediol | Precursor to Monomer | Synthetic Rubber (via 1,3-Butadiene) | Production of sustainable elastomers. wikipedia.org |

| 2,3-Butanediol Derivatives | Plasticizer | PVC, PLA, etc. | Enhancing flexibility and reducing brittleness of plastics. frontiersin.orgmedchemexpress.com |

| 2,3-Butanediol bis(3-methylpentanoate) | Plasticizer | Bio-plastics, PVC | Investigating plasticizing efficiency and migration stability. |

| 2,3-Butanediol bis(3-methylpentanoate) | Co-monomer | Polyesters | Creating novel polymers with tailored properties. |

Asymmetric Synthesis: Utilization as a Chiral Auxiliary or Building Block

Asymmetric synthesis is a critical field for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.gov A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

2,3-Butanediol exists as three distinct stereoisomers: the chiral pair (2R,3R)- and (2S,3S)-butanediol, and the achiral meso-(2R,3S)-butanediol. wikipedia.orgnih.gov The optically pure isomers are valued as chiral building blocks for the synthesis of complex molecules that contain two adjacent stereocenters. researchgate.net

The derivatization of 2,3-butanediol into 2,3-Butanediol bis(3-methylpentanoate) preserves the original stereocenters of the diol. This makes the ester a promising candidate for investigation as a chiral building block. In a synthetic route, the ester could be incorporated into a larger molecule. The bulky 3-methylpentanoate groups could provide significant steric hindrance, directing the approach of reagents to a specific face of the molecule and thereby controlling the formation of new stereocenters. Subsequently, the ester groups can be selectively hydrolyzed to unmask the chiral diol functionality for further transformations.

Table 2: Stereoisomers of 2,3-Butanediol and Their Synthetic Relevance

| Stereoisomer | Chirality | Potential Role in Synthesis |

|---|---|---|

| (2R,3R)-Butanediol | Chiral | Chiral auxiliary, building block for asymmetric synthesis. researchgate.net |

| (2S,3S)-Butanediol | Chiral | Chiral auxiliary, building block for asymmetric synthesis. researchgate.net |

| meso-(2R,3S)-Butanediol | Achiral | Building block for creating specific diastereomers, precursor for polyurethanes. wikipedia.org |

| 2,3-Butanediol bis(3-methylpentanoate) | Chiral (if from chiral 2,3-BDO) | Potential chiral building block with sterically directing ester groups. |

Novel Chemical Transformations and Derivatization Research

The chemical versatility of 2,3-butanediol allows for numerous transformations. It can undergo dehydration to form methyl ethyl ketone or be converted to other useful chemicals. wikipedia.org Esterification is a key derivatization strategy, and its products have applications in drugs and cosmetics. researchgate.net The synthesis of 2,3-Butanediol bis(3-methylpentanoate) is itself an example of such a derivatization.

Further research into the chemical transformations of this specific diester could include:

Selective Hydrolysis: Investigating conditions for the selective hydrolysis of one ester group while leaving the other intact, creating a monoester with both alcohol and ester functionalities.

Transesterification: Reacting the diester with different alcohols to generate new esters of 2,3-butanediol, which could be a pathway to libraries of related compounds for screening.

Reduction: Reducing the ester groups to yield the parent 2,3-butanediol and 3-methyl-1-pentanol, a transformation that could be useful in a multi-step synthesis where the ester serves as a protecting group for the diol.

The study of other 2,3-BDO derivatives, such as its bis(trimethylsilyl) ether for gas chromatography analysis or its bis(methanesulfonate) ester as a reactive intermediate in organic synthesis, provides a blueprint for how functionalizing the hydroxyl groups enables diverse applications. nist.govnist.govlookchem.com

Table 3: Examples of 2,3-Butanediol Derivatization and Applications

| Derivative Type | Example Compound | Application | Reference |

|---|---|---|---|

| Ester | 2,3-Butanediol bis(3-methylpentanoate) | Potential precursor for drugs, cosmetics, polymers | researchgate.net |

| Ketal | Tetramethyl derivative | Gasoline blending agent | researchgate.net |

| Sulfonate Ester | (2R,3R)-Butanediol bis(methanesulfonate) | Reagent/intermediate in organic synthesis | lookchem.com |

| Silyl Ether | 2,3-Butanediol, bis-TMS derivative | Analytical standard for Gas Chromatography (GC) | nist.govnih.gov |

Research into Biologically Relevant Interactions and Volatile Compound Profiling (non-clinical)

2,3-Butanediol is a well-documented bacterial volatile organic compound (BVOC) produced by various soil and root-associated microbes. frontiersin.orgfrontiersin.org Extensive research has demonstrated its role in promoting plant growth and inducing systemic resistance against a wide range of pathogens, including fungi, bacteria, and viruses. frontiersin.orgnih.gov Studies have shown that different stereoisomers of 2,3-BDO can elicit different levels of immune response in plants, indicating the presence of specific biological receptors. frontiersin.orgnih.gov For instance, treatment with 2R,3R-butanediol and meso-2,3-butanediol (B1221857) significantly reduced the incidence of viruses in pepper plants under field conditions. nih.gov The compound is also a common product of microbial fermentation in various food products. mdpi.comnih.gov

While 2,3-Butanediol bis(3-methylpentanoate) is significantly less volatile than its parent diol, its biological relevance could be explored in several ways:

Pro-Compound for Controlled Release: The ester could function as a more stable precursor that, when applied to soil or plants, is slowly hydrolyzed by microbial or plant enzymes. This would lead to a gradual release of the active 2,3-butanediol and 3-methylpentanoic acid (itself a volatile compound), potentially providing a more sustained induction of plant immunity compared to direct application of the volatile diol.

Metabolite Profiling: Research could focus on the metabolic fate of 2,3-Butanediol bis(3-methylpentanoate) in biological systems, such as fermentation broths or soil environments. This would involve identifying the microorganisms capable of hydrolyzing the ester and profiling the resulting volatile compounds over time.

Interaction Studies: Investigating the interaction of the ester with microbial communities or plant systems to determine if it has any direct biological activity or if its effects are solely dependent on its hydrolysis products.

Table 4: Non-Clinical Biological Roles of 2,3-Butanediol

| Biological Context | Role of 2,3-Butanediol | Key Findings | Reference |

|---|---|---|---|

| Plant-Microbe Interactions | Inducer of Plant Immunity | Elicits systemic resistance against viral, bacterial, and fungal pathogens. | nih.govfrontiersin.orgnih.gov |

| Stereoisomers show differential activity, inducing defense-related gene expression. | frontiersin.org | ||

| Food Fermentation | Fermentation Product | Produced by microorganisms like Bacillus, Klebsiella, and S. cerevisiae. | mdpi.comnih.govreading.ac.uk |

| Microbial Metabolism | Metabolic Regulator | Helps prevent intracellular acidification and balances the NAD+/NADH ratio. | mdpi.com |

Future Research Directions and Emerging Paradigms for 2,3 Butanediol Bis 3 Methylpentanoate

Development of Highly Efficient and Selective Synthesis Routes

The synthesis of 2,3-Butanediol (B46004) bis(3-methylpentanoate) is achieved through the esterification of 2,3-Butanediol (2,3-BDO) with two equivalents of 3-methylpentanoic acid. While the reaction is straightforward in principle, achieving high efficiency and selectivity presents considerable challenges, which are pivotal areas for future research. The reaction proceeds in two steps: the formation of the monoester, 2,3-Butanediol mono(3-methylpentanoate), followed by the formation of the target diester. researchgate.net

A primary research goal is to develop catalytic systems that maximize the yield of the diester while minimizing reaction time and energy input. Historically, homogeneous catalysts have been used for similar esterifications, but future efforts will likely focus on heterogeneous catalysts. researchgate.net Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced downstream processing costs.

Another critical aspect is selectivity. The three stereoisomers of 2,3-BDO ((2R,3R), (2S,3S), and meso) can lead to a mixture of final products with different properties. wikipedia.org Future synthesis routes must aim to be stereoselective, either by using a stereopure 2,3-BDO precursor, which can be produced via microbial fermentation, or by employing catalysts that selectively react with a specific isomer. researchgate.netcjcatal.com

Table 1: Potential Catalytic Systems for Synthesis of 2,3-Butanediol bis(3-methylpentanoate)

| Catalyst Type | Examples | Key Research Objective | Potential Advantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | Baseline comparison | High reaction rates |

| Heterogeneous Acid | Amberlyst-15, Zeolites (H-ZSM-5) | Maximize diester yield, catalyst recyclability | Ease of separation, reduced waste |

| Enzymatic (Lipases) | Candida antarctica lipase (B570770) B (CALB) | High selectivity under mild conditions | High stereoselectivity, green process |

Integration of Artificial Intelligence and Machine Learning in Process Optimization

The optimization of chemical syntheses is a complex, multi-variable problem well-suited for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com For the production of 2,3-Butanediol bis(3-methylpentanoate), AI can be a transformative tool, moving beyond traditional one-factor-at-a-time experimentation to a more holistic and predictive optimization strategy. nih.gov

Table 2: AI/ML in Process Optimization for 2,3-Butanediol bis(3-methylpentanoate) Synthesis

| AI/ML Application | Description | Key Parameters to Optimize | Expected Outcome |

|---|---|---|---|

| Predictive Modeling | Training models (ANN, ANFIS) to predict product yield and purity based on input parameters. kfupm.edu.sa | Temperature, Pressure, Catalyst Loading, Reactant Molar Ratio, Reaction Time | Accurate prediction of reaction outcomes, reducing experimental load. |

| Process Optimization | Using algorithms (e.g., genetic algorithms) to search the parameter space defined by the predictive model. researchgate.net | Combination of all input variables. | Identification of the global optimum conditions for maximum yield and efficiency. |

| Automated Synthesis | Integrating AI models with robotic lab equipment for high-throughput experimentation and real-time optimization. nih.gov | Real-time adjustments to reaction conditions. | Accelerated discovery of optimal synthesis routes and rapid process scaling. |

Exploration of Novel Biocatalysts and Engineered Systems

The use of enzymes (biocatalysts) for ester synthesis represents a cornerstone of green chemistry. Future research should intensively explore biocatalytic routes to 2,3-Butanediol bis(3-methylpentanoate). Lipases are particularly promising candidates as they are well-known to catalyze esterification reactions under mild conditions (lower temperature and pressure), often with high chemo- and stereoselectivity. nih.gov

A key research direction is the development of a cell-free enzymatic system. nih.gov This could involve immobilizing a suitable lipase on a solid support to create a stable and reusable biocatalyst for the esterification of bio-based 2,3-BDO. Furthermore, advancements in metabolic engineering could lead to the design of whole-cell biocatalysts. researchgate.netnih.gov It is conceivable to engineer a robust microbial chassis, such as Bacillus subtilis or Escherichia coli, not only to produce one or both precursors (2,3-BDO and 3-methylpentanoic acid) but also to express an intracellular lipase that performs the final esterification step in vivo. nih.govosti.gov Such an integrated "one-pot" bioprocess would represent a highly efficient and sustainable manufacturing paradigm.

Table 3: Engineered Microorganisms for Production of 2,3-Butanediol Precursor

| Microorganism | Engineering Strategy | Max 2,3-BDO Titer (g/L) | Reference |

|---|---|---|---|

| Bacillus subtilis CS13 | Medium optimization and fed-batch fermentation. | 132.4 | nih.gov, researchgate.net |

| Klebsiella oxytoca M1 | Overexpression of the budC gene. | 142.5 | cranfield.ac.uk |

| Enterobacter aerogenes | Acetate (B1210297) addition strategy in fed-batch culture. | 126.1 | researchgate.net |

| Engineered E. coli | Reconstitution of 2,3-BDO pathway. | 1.1 mM (2R,3R-BDO) | nih.gov |

Interdisciplinary Research with Materials Science and Biotechnology

The ultimate value of 2,3-Butanediol bis(3-methylpentanoate) will be determined by its properties and applications, necessitating strong interdisciplinary collaboration.

From a materials science perspective, the diester needs to be synthesized and thoroughly characterized. Its physical properties—such as viscosity, boiling point, thermal stability, and solvent capabilities—are currently unknown. Research should investigate its potential as a novel, bio-based plasticizer, a fragrance component, a specialty solvent, or a monomer for new classes of polyesters or polyurethanes. The different stereoisomers of the compound may exhibit distinct properties, opening avenues for tailored applications. researchgate.netwikipedia.org For instance, its structural similarity to other diol esters suggests potential use in polymers and coatings.

From a biotechnology standpoint, the focus is on establishing a fully renewable value chain. This involves optimizing the fermentative production of 2,3-BDO from sustainable feedstocks like lignocellulosic biomass or industrial waste gases. researchgate.netmdpi.comnih.gov Research into the biosynthesis of 3-methylpentanoic acid is also required to make the entire molecule bio-derived. The integration of these biotechnological production methods with the advanced synthesis and material characterization routes will create a complete "biomass-to-material" pipeline, establishing 2,3-Butanediol bis(3-methylpentanoate) as a viable, sustainable chemical for a circular bioeconomy. rsc.orgyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。